molecular formula C19H21D6NO4 B607075 Deutetrabenazine metabolite M4 CAS No. 1688661-95-1

Deutetrabenazine metabolite M4

Cat. No. B607075
M. Wt: 339.46
InChI Key: WSSKRNHJTRPOTQ-AINJZBCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.

Scientific Research Applications

Pharmacokinetic and Metabolic Profile

Deutetrabenazine is a deuterated form of tetrabenazine and is the first deuterated drug to receive US regulatory approval. It's used for treating chorea in Huntington’s disease and tardive dyskinesia. Studies have shown that deutetrabenazine has a superior pharmacokinetic profile compared to tetrabenazine, with a longer elimination half-life and increased ratio of active-to-inactive metabolites. This superior profile is due to specific deuteration, which provides significant benefits to patients (Schneider et al., 2020).

Efficacy in Controlling Chorea

Deutetrabenazine has been shown to be effective in controlling chorea associated with Huntington disease. A study indicated that patients treated with deutetrabenazine had significantly improved chorea scores compared to those on placebo (Frank et al., 2016).

Pharmacokinetics Under Potent CYP2D6 Inhibition

Research has assessed the effect of paroxetine, a potent CYP2D6 inhibitor, on the pharmacokinetics and safety of deutetrabenazine and its metabolites. The study found that paroxetine increased exposure of the deuterated active metabolites, but to a lesser extent compared to tetrabenazine, suggesting reduced drug interaction burdens (Schneider et al., 2021).

Safety and Tolerability

Deutetrabenazine has been generally well-tolerated in clinical trials, with adverse event rates similar to placebo. This includes trials in Huntington’s disease, tardive dyskinesia, and Tourette syndrome. The safety profile highlights its potential as a more tolerable alternative to tetrabenazine (Paton, 2017).

Comparative Studies

There have been comparative studies between tetrabenazine and deutetrabenazine, often focusing on their efficacy and tolerability. These studies are important for understanding the nuanced differences and potential benefits of deutetrabenazine over its non-deuterated counterpart (Rodrigues et al., 2017).

properties

CAS RN

1688661-95-1

Product Name

Deutetrabenazine metabolite M4

Molecular Formula

C19H21D6NO4

Molecular Weight

339.46

IUPAC Name

((3R,11bR)/(3S,11bS))-3-(2-Hydroxy-2-methylpropyl)-9,10-di(methoxy-d3)-1,3,4,6,7,11b-hexahydro-pyrido(2,1-a)isoquinolin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3

InChI Key

WSSKRNHJTRPOTQ-AINJZBCCSA-N

SMILES

O=C([C@@H](CC(C)(O)C)C1)C[C@]2([H])N1CCC3=C2C=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Deutetrabenazine metabolite M4;  D6-tetrabenazine metabolite M4;  Deuterated monohydroxy tetrabenazine;  SD-1018; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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